molecular formula C6H11ClN2 B2744622 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride CAS No. 1951441-21-6

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride

Cat. No.: B2744622
CAS No.: 1951441-21-6
M. Wt: 146.62
InChI Key: PLWWWADVVRPOFO-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₁ClN₂. It is a nitrile derivative and is primarily used in research settings. This compound is known for its unique structure, which includes a cyclobutane ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride typically involves the reaction of cyclobutanecarbonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride is unique due to its cyclobutane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6(5-8)2-1-3-6;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWWADVVRPOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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